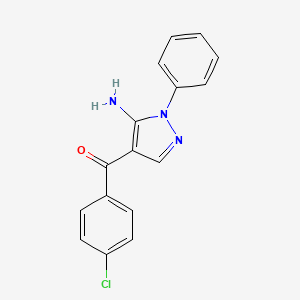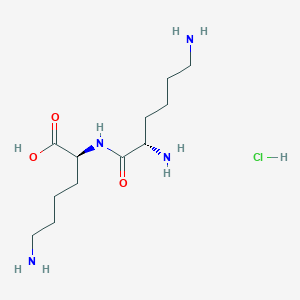
2-Chloro-3-(trichloromethoxy)pyridine, 97%
Übersicht
Beschreibung
2-Chloro-3-(trichloromethoxy)pyridine, 97% (2C3TMP) is a chlorinated pyridine derivative with a wide range of applications in the scientific research field. It is a colorless, non-hygroscopic, and easily soluble compound in most organic solvents. 2C3TMP is mainly used as a reagent in organic synthesis, particularly in the synthesis of heterocyclic compounds, and as a catalyst in some reactions. It has also been used as an intermediate in the preparation of pharmaceuticals, dyes, and other organic compounds.
Wirkmechanismus
2-Chloro-3-(trichloromethoxy)pyridine, 97% is a chlorinated pyridine derivative, and its mechanism of action is based on its ability to react with the active sites of enzymes and other proteins, leading to their inactivation. This inactivation is due to the formation of a covalent bond between the chlorine atom of the molecule and the active site of the enzyme or protein.
Biochemical and Physiological Effects
2-Chloro-3-(trichloromethoxy)pyridine, 97% has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in energy metabolism, such as pyruvate dehydrogenase and succinate dehydrogenase, as well as enzymes involved in the biosynthesis of fatty acids, such as acetyl-CoA carboxylase and fatty acid synthase. In addition, it has been shown to inhibit the activity of enzymes involved in the synthesis of nucleic acids, such as DNA polymerase and RNA polymerase.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Chloro-3-(trichloromethoxy)pyridine, 97% in lab experiments include its low cost, its easy availability, and its non-toxic nature. Its low cost makes it an attractive reagent for use in a variety of experiments. Its non-toxic nature makes it safe to use in the laboratory, and its easy availability makes it a convenient reagent for use in a variety of experiments. The main limitation of using 2-Chloro-3-(trichloromethoxy)pyridine, 97% in lab experiments is that it is a chlorinated compound, and therefore its use may lead to the formation of toxic by-products.
Zukünftige Richtungen
Future research into the use of 2-Chloro-3-(trichloromethoxy)pyridine, 97% in the scientific research field could focus on the development of more efficient and cost-effective synthesis methods. In addition, further research could focus on the development of new applications for 2-Chloro-3-(trichloromethoxy)pyridine, 97%, such as in the synthesis of novel drugs and in the development of new catalysts for organic reactions. Finally, further research could focus on the development of new methods for the detection and quantification of 2-Chloro-3-(trichloromethoxy)pyridine, 97% in biological samples, as well as the development of new methods for the safe disposal of 2-Chloro-3-(trichloromethoxy)pyridine, 97%.
Synthesemethoden
2-Chloro-3-(trichloromethoxy)pyridine, 97% can be synthesized via a two-step reaction. The first step involves the reaction of 2-chloro-3-chloromethylpyridine with trichloromethyl chloride in the presence of a base such as potassium carbonate or sodium hydroxide. The second step involves the reaction of the intermediate product with an aqueous solution of sodium hydroxide, which yields the final product.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-(trichloromethoxy)pyridine, 97% has a wide range of applications in the scientific research field. It has been used as a reagent in organic synthesis, particularly in the synthesis of heterocyclic compounds, and as a catalyst in some reactions. It has also been used as an intermediate in the preparation of pharmaceuticals, dyes, and other organic compounds. In addition, it has been used as a starting material for the synthesis of a wide range of biologically active compounds, such as anti-inflammatory agents and antibiotics.
Eigenschaften
IUPAC Name |
2-chloro-3-(trichloromethoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl4NO/c7-5-4(2-1-3-11-5)12-6(8,9)10/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFUKSBCRWPFDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)OC(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801287560 | |
| Record name | 2-Chloro-3-(trichloromethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801287560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(trichloromethoxy)pyridine | |
CAS RN |
1221171-74-9 | |
| Record name | 2-Chloro-3-(trichloromethoxy)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221171-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-3-(trichloromethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801287560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-[4-(2-Methylpropyl)phenyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B6337294.png)


![2-[4-(2-Hydroxyethyl)-1-piperazinyl]acetamide hydrochloride](/img/structure/B6337306.png)

![{[(4-tert-Butylphenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6337324.png)



